Cancer-Selective Cytotoxicity: VK3-OCH3 Demonstrates 10.8- to 56.2-Fold Higher Potency in Neuroblastoma Cells Versus Normal Cells
In a comprehensive study of eight vitamin K3 analogs, VK3-OCH3 exhibited a pronounced preferential cytotoxicity toward neuroblastoma cell lines compared with non-cancerous primary cells, a selectivity profile that distinguishes it from other VK3 analogs in the same series [1]. The compound showed IC50 values in the low micromolar range (1.55–10.69 µM) across four neuroblastoma lines, while normal HUVEC and HDF cells tolerated substantially higher concentrations (26.24–87.11 µM) [1].
| Evidence Dimension | Selective cytotoxicity (IC50 ratio: normal cells / cancer cells) |
|---|---|
| Target Compound Data | Neuroblastoma cells (IMR-32, LA-N-1, NB-39, SK-N-SH): IC50 = 2.43, 1.55, 10.69, 3.45 µM; Normal cells (HUVEC, HDF): IC50 = 26.24, 87.11 µM |
| Comparator Or Baseline | Other VK3 analogs in the series (e.g., VK3-OPh, VK3-OEt) showed varying selectivity; VK3-OCH3 was identified as showing especially potent selective cytotoxic activity [1] |
| Quantified Difference | Selectivity ratio up to 56.2-fold (HDF / LA-N-1: 87.11 / 1.55) and 10.8-fold (HUVEC / LA-N-1: 26.24 / 1.55) |
| Conditions | MTT assay; 48-hour exposure; neuroblastoma cell lines (IMR-32, LA-N-1, NB-39, SK-N-SH); normal cells (HUVEC, HDF) |
Why This Matters
This selectivity provides a quantifiable therapeutic window that is critical for researchers prioritizing compounds with lower predicted toxicity to normal tissue in preclinical cancer models.
- [1] Kitano T, Yoda H, Tabata K, et al. Vitamin K3 analogs induce selective tumor cytotoxicity in neuroblastoma. Biol Pharm Bull. 2012;35(4):617-623. doi:10.1248/bpb.35.617. View Source
